Jimenezin
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Overview
Description
Jimenezin is a natural product found in Annona mucosa with data available.
Scientific Research Applications
Discovery and Cytotoxic Activity
Jimenezin, a novel annonaceous acetogenin, was discovered in the seeds of Rollinia mucosa. It features a unique structure with a hydroxylated tetrahydropyran ring adjacent to a tetrahydrofuran ring. This compound has shown potent cytotoxic activity against several human solid tumor cell lines, suggesting potential in cancer research (Chávez, Acevedo, & Mata, 1998).
Synthesis and Structural Revision
The first total synthesis of Jimenezin used carbohydrates as chiral building blocks, leading to a revision of its originally proposed structure. This synthesis involved key steps like constructing THP-THF fragments and a palladium-catalyzed coupling reaction (Takahashi, Maeda, Hirota, & Nakata, 1999). Another synthesis approach involved an intramolecular allylboration to establish the tetrahydropyran ring and an intramolecular Williamson reaction for the tetrahydrofuran ring, emphasizing efficiency and stereoselectivity (Bandur, Brückner, Hoffmann, & Koert, 2006).
Inhibition of DNA Polymerase and Topoisomerase
Jimenezin has been found to be a potent inhibitor of DNA polymerase and topoisomerase, key enzymes in DNA replication and cell division. This makes it a significant candidate for developing cancer treatments. Its effectiveness in inhibiting these enzymes correlates with its ability to suppress human cancer cell growth (Takahashi et al., 2008), (Matsui et al., 2010).
Stereoselective Asymmetric Synthesis
The asymmetric synthesis of Jimenezin highlights its therapeutic potential, especially in cancer treatment. The method showcased complete stereoselectivity in forming the tetrahydrofuran ring, crucial for its biological activity (Lu et al., 2022).
properties
Molecular Formula |
C37H66O7 |
---|---|
Molecular Weight |
622.9 g/mol |
IUPAC Name |
(2S)-4-[(2R,13R)-13-[(2R,5S)-5-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]oxolan-2-yl]-2,13-dihydroxytridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-7-12-15-18-21-33-32(40)22-23-35(43-33)36-25-24-34(44-36)31(39)20-17-14-11-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30+,31+,32+,33-,34+,35-,36-/m0/s1 |
InChI Key |
MAHVNJPZHYFHHE-UPZJHRJMSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@H]1[C@@H](CC[C@H](O1)[C@@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCC1C(CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |
synonyms |
jimenezin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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